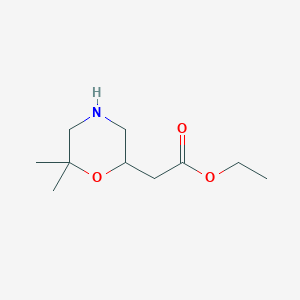

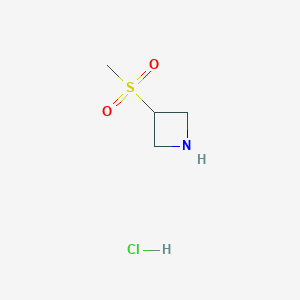

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Intermediates in Pharmaceutical Compounds

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate serves as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to crizotinib, a drug used for treating certain types of lung cancer (Kong et al., 2016).

Studies in Regioselectivity and Reaction Media

Research conducted by Martins et al. (2012) focused on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the effects of different reaction media and regioselectivity. This study contributes to understanding the chemical properties and reactions involving tert-butyl-pyrazoles (Martins et al., 2012).

Role in Structural Chemistry

The study of the molecular structure of similar compounds is also significant. For example, Richter et al. (2009) investigated the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the dihedral angles formed between different components of the molecule (Richter et al., 2009).

Multigram Synthesis for Potential Therapeutics

Research on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, as reported by Iminov et al. (2015), indicates the potential of tert-butyl-substituted pyrazoles in the development of therapeutic agents (Iminov et al., 2015).

Development of Acetyl-CoA Carboxylase Inhibitors

The synthesis of acetyl-CoA carboxylase inhibitors, which included N-2 tert-butyl pyrazolospirolactam core, is another area where this compound finds relevance. This work by Huard et al. (2012) contributes to the field of enzyme inhibition, which is crucial in drug development (Huard et al., 2012).

Involvement in X-ray Studies

Didierjean et al. (2004) conducted X-ray studies revealing important structural information about similar tert-butyl substituted compounds, contributing to the understanding of molecular structures and interactions (Didierjean et al., 2004).

作用機序

- The tert-butyl group (tert-Bu) in EN300-27716612 plays a crucial role in its reactivity and stability . It may influence its binding to specific receptors or enzymes.

Target of Action

Pharmacokinetics (ADME)

特性

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-9(10(16)8-14)15-6-4-5-13-15/h4-6,9-10,16H,7-8H2,1-3H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZDIKVRPJEMBM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)